molecular formula C40H72O2Si2 B12821988 Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

Cat. No.: B12821988
M. Wt: 641.2 g/mol
InChI Key: UHCDRCBBCZLXBO-UHFFFAOYSA-N
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Description

The compound “((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)” is a complex organic molecule with multiple chiral centers and a variety of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexane ring, the introduction of the methylene and ethylidene groups, and the attachment of the tert-butyldimethylsilane protecting groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a complex molecule would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery or as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane derivatives: Compounds with similar cyclohexane ring structures.

    Indene derivatives: Compounds with similar indene ring structures.

    Silane-protected compounds: Molecules with similar tert-butyldimethylsilane protecting groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which could confer unique chemical and biological properties compared to similar compounds.

Biological Activity

Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane], a complex organic compound with the molecular formula C40H72O2Si2, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and related compounds that may influence its activity.

Structural Overview

The compound is characterized by a secoergostane backbone derived from ergosterol, featuring multiple functional groups that contribute to its biological properties. The unique silane structure combined with a tetracyclic framework suggests distinct interactions within biological systems.

Biological Activities

Research indicates that secoergosta derivatives exhibit a range of biological activities:

  • Antifungal Properties : Similar compounds have shown efficacy against various fungal strains.
  • Antioxidant Activity : The presence of silane groups may enhance the compound's ability to scavenge free radicals.
  • Cell Proliferation Inhibition : Preliminary studies suggest potential effects on cell growth regulation.

Synthesis

The synthesis of secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Secoergostane Backbone : Utilizing ergosterol as a precursor.
  • Functionalization : Introducing the silane and oxy groups through specific reactions such as silylation and etherification.

Case Study 1: Antifungal Activity

A study conducted on derivatives of secoergosta demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The mechanism was attributed to the disruption of fungal cell membranes, leading to increased permeability and cell death.

Case Study 2: Antioxidant Potential

Research evaluating the antioxidant properties of similar compounds indicated that they effectively reduced oxidative stress in vitro. The study measured the ability to scavenge DPPH radicals and showed a concentration-dependent effect.

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds structurally related to secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]:

Compound NameStructure TypeNotable Features
ErgosterolSteroidPrecursor to many bioactive compounds
DoxercalciferolVitamin D analogueRole in calcium metabolism
9-HydroxyergosterolHydroxy derivativeExhibits antifungal properties
Secoergosta-5-en-3β-olSeco derivativePotentially similar biological activities

This comparative analysis highlights the uniqueness of secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane], particularly its complex structure that may confer distinct biological activities not present in simpler analogues.

Properties

IUPAC Name

tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCDRCBBCZLXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H72O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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